molecular formula C10H9Cl2N B2768301 2-(3,4-Dichlorophenyl)-2-methylpropanenitrile CAS No. 80854-24-6

2-(3,4-Dichlorophenyl)-2-methylpropanenitrile

Cat. No.: B2768301
CAS No.: 80854-24-6
M. Wt: 214.09
InChI Key: YRQZPEHIUCAMMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-Dichlorophenyl)-2-methylpropanenitrile is an organic compound characterized by the presence of a nitrile group attached to a 3,4-dichlorophenyl ring and a methyl group

Scientific Research Applications

2-(3,4-Dichlorophenyl)-2-methylpropanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

While the exact mechanism of action for “2-(3,4-Dichlorophenyl)-2-methylpropanenitrile” is not explicitly mentioned in the search results, a related compound, DCMU, is known to be a very specific and sensitive inhibitor of photosynthesis. It blocks the Q B plastoquinone binding site of photosystem II, disallowing the electron flow from photosystem II to plastoquinone .

Safety and Hazards

The safety data sheet for a related compound, Pyrrolidine, indicates that it is a highly flammable liquid and vapor. It is harmful if swallowed or if inhaled, and it causes severe skin burns and eye damage. It is also harmful to aquatic life .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dichlorophenyl)-2-methylpropanenitrile typically involves the reaction of 3,4-dichlorobenzyl chloride with acetonitrile in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dichlorophenyl)-2-methylpropanenitrile can undergo various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: The nitrile group can be reduced to primary amines using reagents such as lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Halogenating agents like chlorine or bromine, and nitrating agents like nitric acid.

Major Products Formed

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Dichlorophenyl)acetonitrile
  • 2-(3,4-Dichlorophenyl)ethanenitrile
  • 2-(3,4-Dichlorophenyl)propanamide

Uniqueness

2-(3,4-Dichlorophenyl)-2-methylpropanenitrile is unique due to its specific structural features, such as the presence of both a nitrile group and a methyl group attached to the 3,4-dichlorophenyl ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-(3,4-dichlorophenyl)-2-methylpropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2N/c1-10(2,6-13)7-3-4-8(11)9(12)5-7/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRQZPEHIUCAMMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)C1=CC(=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.